molecular formula C24H16O3 B11602519 3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one

3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11602519
M. Wt: 352.4 g/mol
InChI Key: VUALBTRBPBCKOJ-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one: belongs to the class of furochromones. Its chemical formula is C18H12O3 This compound features a fused furochromone ring system with a phenyl group at position 5 and a 4-methylphenyl group at position 3

Preparation Methods

Synthetic Routes::

    Epoxide Ring Opening:

    Oxidative Cyclization:

Industrial Production:: Unfortunately, detailed industrial production methods for this compound are not widely available due to its rarity and specialized applications.

Chemical Reactions Analysis

Reactions::

    Oxidation: The phenolic hydroxyl groups can undergo oxidation to form quinones or other oxidized derivatives.

    Substitution: The aromatic rings are susceptible to electrophilic substitution reactions (e.g., Friedel-Crafts acylation or alkylation).

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO).

    Substitution: Lewis acids (e.g., AlCl) for Friedel-Crafts reactions.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Major Products::
  • Oxidation: Quinone derivatives.
  • Substitution: Various substituted furochromones.
  • Reduction: Alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a synthetic intermediate or building block for more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., antioxidant, antimicrobial, or anti-inflammatory properties).

    Medicine: Research on its pharmacological effects and potential therapeutic applications.

    Industry: Limited applications due to its rarity.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.

Comparison with Similar Compounds

    4-{[3-(Hydroxymethyl)-3-methyl-2-oxiranyl]methoxy}-7H-furo[3,2-g]chromen-7-one: (ChemSpider ID: ): A related compound with an epoxide functionality.

    4-Methoxy-7H-furo[3,2-g]chromen-7-one: (ChemSpider ID: ): A methoxy-substituted furochromone.

    4-(2,3-Dihydroxy-3-methylbutoxy)furo(3,2-g)chromen-7-one: (ChemSpider ID: ): A precursor compound with a dihydroxybutyl side chain.

Properties

Molecular Formula

C24H16O3

Molecular Weight

352.4 g/mol

IUPAC Name

3-(4-methylphenyl)-5-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C24H16O3/c1-15-7-9-17(10-8-15)21-14-26-22-13-23-19(11-20(21)22)18(12-24(25)27-23)16-5-3-2-4-6-16/h2-14H,1H3

InChI Key

VUALBTRBPBCKOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5

Origin of Product

United States

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